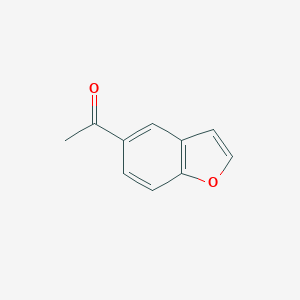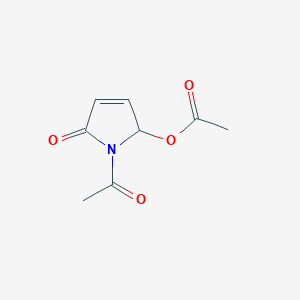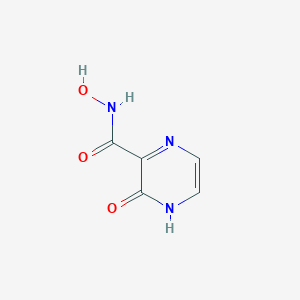
N-hydroxy-3-oxo-3,4-dihydropyrazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-hydroxy-3-oxo-3,4-dihydropyrazine-2-carboxamide (HODPC) is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery. HODPC is a versatile molecule that can be synthesized using various methods, and its mechanism of action has been studied extensively.
Mecanismo De Acción
The mechanism of action of N-hydroxy-3-oxo-3,4-dihydropyrazine-2-carboxamide involves the inhibition of HDACs, which leads to the acetylation of histones and the activation of gene expression. HDACs are involved in the regulation of various cellular processes, including cell differentiation, proliferation, and apoptosis. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, making HDAC inhibitors potential anticancer agents.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and neuroprotective effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). This compound has also been shown to protect neurons from oxidative stress and to improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-hydroxy-3-oxo-3,4-dihydropyrazine-2-carboxamide has several advantages for lab experiments, including its high yield of synthesis, its versatility in terms of synthesis methods, and its potential applications in drug discovery. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of N-hydroxy-3-oxo-3,4-dihydropyrazine-2-carboxamide, including the development of more efficient synthesis methods, the investigation of its potential applications in the treatment of neurodegenerative diseases, and the exploration of its potential as a lead compound for the development of new HDAC inhibitors. This compound can also be used as a tool compound to study the role of HDACs in various cellular processes and diseases.
Métodos De Síntesis
N-hydroxy-3-oxo-3,4-dihydropyrazine-2-carboxamide can be synthesized using various methods, including the reaction of 2,3-diaminopyrazine with oxalyl chloride and hydroxylamine, the reaction of 2,3-diaminopyrazine with ethyl oxalate and hydroxylamine, and the reaction of 2,3-diaminopyrazine with ethyl oxalate and hydroxylamine hydrochloride. The yield of this compound varies depending on the method used, with the highest yield reported to be 85%.
Aplicaciones Científicas De Investigación
N-hydroxy-3-oxo-3,4-dihydropyrazine-2-carboxamide has been studied extensively for its potential applications in drug discovery. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in gene expression. HDAC inhibitors have been used in the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. This compound has also been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.
Propiedades
Número CAS |
185949-08-0 |
|---|---|
Fórmula molecular |
C5H5N3O3 |
Peso molecular |
155.11 g/mol |
Nombre IUPAC |
N-hydroxy-2-oxo-1H-pyrazine-3-carboxamide |
InChI |
InChI=1S/C5H5N3O3/c9-4-3(5(10)8-11)6-1-2-7-4/h1-2,11H,(H,7,9)(H,8,10) |
Clave InChI |
AOXBUAMBFQNECP-UHFFFAOYSA-N |
SMILES isomérico |
C1=CN=C(C(=N1)C(=O)NO)O |
SMILES |
C1=CN=C(C(=O)N1)C(=O)NO |
SMILES canónico |
C1=CN=C(C(=O)N1)C(=O)NO |
Sinónimos |
Pyrazinecarboxamide, 3,4-dihydro-N-hydroxy-3-oxo- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Furo[3,2-b]pyridine-5-methanamine](/img/structure/B67589.png)
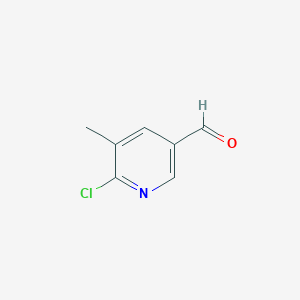
![2-Hydroxy-5-[2-(acetylamino)ethyl]-p-benzoquinone](/img/structure/B67591.png)


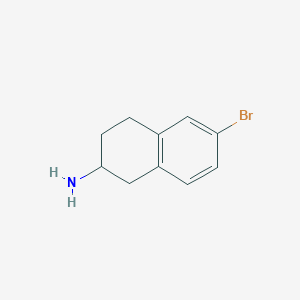
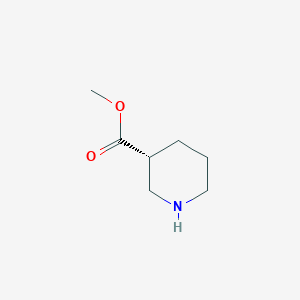
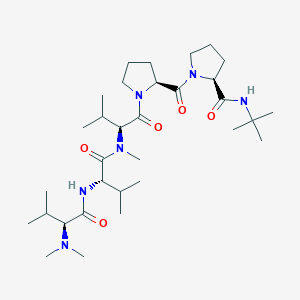
![2-({2-[(4-Chlorophenyl)sulfonyl]ethyl}thio)acetic acid](/img/structure/B67613.png)

![2-Chloro-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine](/img/structure/B67618.png)
